
2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one: is a chemical compound with the molecular formula C₇H₁₁N₃OS and a molecular weight of 185.25 g/mol This compound is characterized by the presence of an amino group, a methyl group, and a sulfanylethyl group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dimethylpyrimidine with a thiol-containing compound, such as 2-mercaptoethanol, in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to purify the final product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidinone ring.
Substitution: The amino and sulfanylethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted pyrimidinone derivatives .
Scientific Research Applications
2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-amino-6-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
2-amino-4,6-dimethylpyrimidine: Lacks the sulfanylethyl group, resulting in different chemical and biological properties.
2-amino-6-methyl-5-(2-hydroxyethyl)-1H-pyrimidin-4-one: Contains a hydroxyethyl group instead of a sulfanylethyl group, leading to variations in reactivity and applications.
2-amino-6-methyl-5-(2-chloroethyl)-1H-pyrimidin-4-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
CAS No. |
78831-63-7 |
|---|---|
Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-4-methyl-5-(2-sulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(2-3-12)6(11)10-7(8)9-4/h12H,2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
JEFAFADFYQCISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


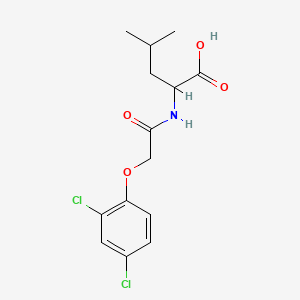
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
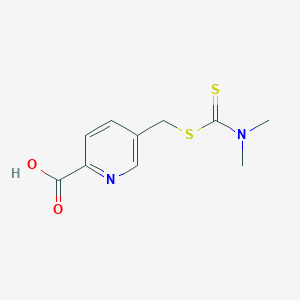
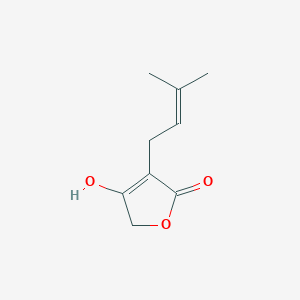
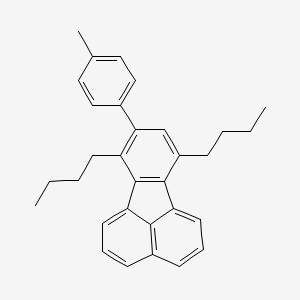
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
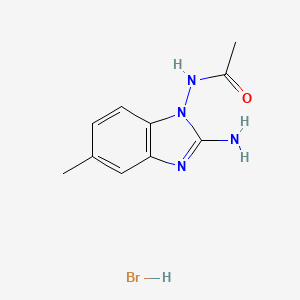

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)
![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
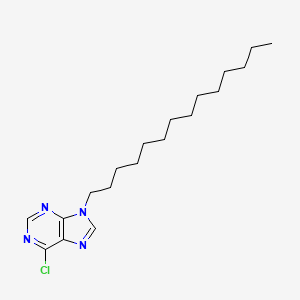
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
